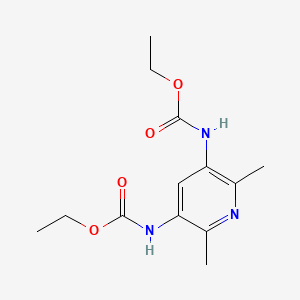![molecular formula C22H26N4O5S B11627017 3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-N,N-diethylpropanamide](/img/structure/B11627017.png)
3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-N,N-diethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE is a complex organic compound that features a benzisothiazole ring system with a dioxido functional group, a methoxybenzoyl hydrazino moiety, and a diethylpropanamide side chain
Preparation Methods
The synthesis of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE involves multiple steps, starting with the preparation of the benzisothiazole ring system. The synthetic route typically includes the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, followed by oxidation to introduce the dioxido functional group.
Attachment of the Methoxybenzoyl Hydrazino Moiety: The methoxybenzoyl hydrazino group is introduced through a hydrazone formation reaction, where the benzisothiazole derivative reacts with 4-methoxybenzoyl hydrazine under acidic or basic conditions.
Introduction of the Diethylpropanamide Side Chain: The final step involves the acylation of the hydrazino derivative with diethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the diethylpropanamide side chain can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders, due to its ability to modulate specific molecular pathways.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various cellular processes, including oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar compounds to 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE include:
1,2-Benzisothiazol-3(2H)-one,1,1-dioxide: Known for its use as a pesticide and its role as a chemical transformation product in various industrial processes.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid: Studied for its potential biological activity and use in organic synthesis.
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid: Used in early discovery research and as a building block for more complex molecules.
The uniqueness of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H26N4O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxybenzoyl)amino]amino]-N,N-diethylpropanamide |
InChI |
InChI=1S/C22H26N4O5S/c1-4-25(5-2)20(27)14-15-26(23-22(28)16-10-12-17(31-3)13-11-16)21-18-8-6-7-9-19(18)32(29,30)24-21/h6-13H,4-5,14-15H2,1-3H3,(H,23,28) |
InChI Key |
WERPLCHCHWEPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)

![diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11626956.png)
![4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11626958.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11626963.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate](/img/structure/B11626974.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11626983.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626985.png)
![Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11626992.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11626996.png)
